molecular formula C19H22N4O6 B2763492 5-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide CAS No. 941954-14-9

5-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2763492
CAS No.: 941954-14-9
M. Wt: 402.407
InChI Key: LLTQRJOUPDGFJV-UHFFFAOYSA-N
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Description

5-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as the oxadiazole and isoxazole rings, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be formed via the reaction of nitrile oxides with alkenes or alkynes.

    Coupling Reactions: The final compound is obtained by coupling the oxadiazole and isoxazole intermediates through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the ethoxy groups.

    Reduction: Reduction reactions could target the oxadiazole or isoxazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and isoxazole rings may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
  • 5-methyl-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Uniqueness

The presence of the triethoxyphenyl group in 5-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide distinguishes it from other similar compounds. This unique substitution pattern may enhance its biological activity, solubility, and overall chemical properties.

Properties

IUPAC Name

5-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6/c1-5-25-14-9-12(10-15(26-6-2)16(14)27-7-3)18-21-22-19(28-18)20-17(24)13-8-11(4)29-23-13/h8-10H,5-7H2,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTQRJOUPDGFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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